molecular formula C21H22N2O4S B3015207 N,N-diethyl-3-(1-formyl-2-methylindolizine-3-carbonyl)benzenesulfonamide CAS No. 685891-08-1

N,N-diethyl-3-(1-formyl-2-methylindolizine-3-carbonyl)benzenesulfonamide

Cat. No. B3015207
CAS RN: 685891-08-1
M. Wt: 398.48
InChI Key: NUZPTBVXCTYSDY-UHFFFAOYSA-N
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Description

N,N-diethyl-3-(1-formyl-2-methylindolizine-3-carbonyl)benzenesulfonamide, also known as DIBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DIBS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-(1-formyl-2-methylindolizine-3-carbonyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of protein synthesis. This compound has been shown to bind to the ribosome, which is responsible for protein synthesis, and inhibit its function. This results in the inhibition of protein synthesis and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its ability to selectively label proteins and induce apoptosis in cancer cells, this compound has been shown to inhibit the growth of bacteria and fungi. This compound has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-diethyl-3-(1-formyl-2-methylindolizine-3-carbonyl)benzenesulfonamide in lab experiments is its ability to selectively label proteins in living cells. This makes it a useful tool for studying protein localization and dynamics. Another advantage is its potential as an anti-cancer agent. However, there are also limitations to using this compound in lab experiments. One limitation is its relatively low yield, which can make it difficult to obtain sufficient quantities for experiments. Another limitation is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research involving N,N-diethyl-3-(1-formyl-2-methylindolizine-3-carbonyl)benzenesulfonamide. One direction is to optimize the synthesis method to increase the yield of this compound. Another direction is to further investigate its mechanism of action and physiological effects. In addition, this compound could be tested as a potential treatment for inflammatory diseases and other conditions. Finally, this compound could be modified to improve its selectivity and potency as a fluorescent probe and anti-cancer agent.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. This compound has been used in various scientific research applications, including as a fluorescent probe for protein labeling and as a potential anti-cancer agent. While there are limitations to using this compound in lab experiments, there are also several future directions for research involving this compound.

Synthesis Methods

N,N-diethyl-3-(1-formyl-2-methylindolizine-3-carbonyl)benzenesulfonamide has been synthesized using various methods, including the reaction of 3-formyl-1-methyl-2-pyrrolidinone with diethylamine and benzenesulfonyl chloride, and the reaction of 1,2,3,6-tetrahydro-3-(1-formyl-2-methylindolizine-3-carbonyl)pyridine with diethylamine and benzenesulfonyl chloride. The yield of this compound varies depending on the synthesis method used.

Scientific Research Applications

N,N-diethyl-3-(1-formyl-2-methylindolizine-3-carbonyl)benzenesulfonamide has been used in various scientific research applications, including as a fluorescent probe for protein labeling and as a potential anti-cancer agent. This compound has been shown to selectively label proteins in living cells, making it a useful tool for studying protein localization and dynamics. In addition, this compound has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.

properties

IUPAC Name

N,N-diethyl-3-(1-formyl-2-methylindolizine-3-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-4-22(5-2)28(26,27)17-10-8-9-16(13-17)21(25)20-15(3)18(14-24)19-11-6-7-12-23(19)20/h6-14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZPTBVXCTYSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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